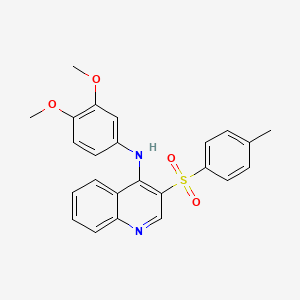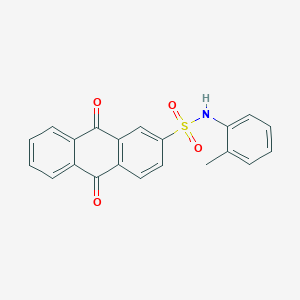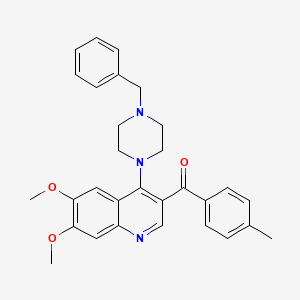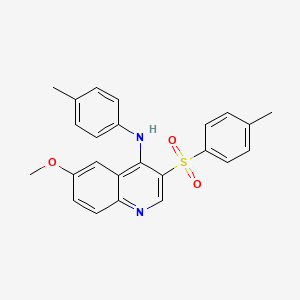
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (DMPQSA), a quinoline-based amine, is a structural analog of the aminocyclohexane class of compounds. It is a synthetic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. DMPQSA is of interest to researchers due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can inhibit the activity of COX-2 and reduce the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. Finally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess anti-diabetic and anti-Alzheimer’s disease properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a relatively easy compound to synthesize and is available commercially. Additionally, it has been found to possess a variety of biological activities and may have potential therapeutic applications. However, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown, and further research is needed to fully understand its effects.
Direcciones Futuras
In order to fully understand the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine, future research should focus on elucidating its exact mechanism of action. Additionally, the effects of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine on other diseases, such as diabetes and Alzheimer’s disease, should be further investigated. Finally, the safety and efficacy of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine should be evaluated in clinical trials.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be synthesized from commercially available 4-methylbenzenesulfonyl chloride and 3,4-dimethoxyphenyl amine, through a direct substitution reaction. The reaction is catalyzed by anhydrous aluminum chloride or zinc chloride, and the reaction can be completed in a few hours at room temperature. The N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine product is obtained in good yield with excellent purity.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied in a number of scientific research applications. It has been found to possess anti-inflammatory and anti-cancer properties, and it has been investigated as a potential therapeutic agent in the treatment of various types of cancer, including colorectal cancer, breast cancer, and lung cancer. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its potential role in the treatment of a variety of other diseases, such as diabetes, arthritis, and Alzheimer’s disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-8-11-18(12-9-16)31(27,28)23-15-25-20-7-5-4-6-19(20)24(23)26-17-10-13-21(29-2)22(14-17)30-3/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHQXZDTFOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)

![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B6482324.png)

![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)
![2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6482347.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)